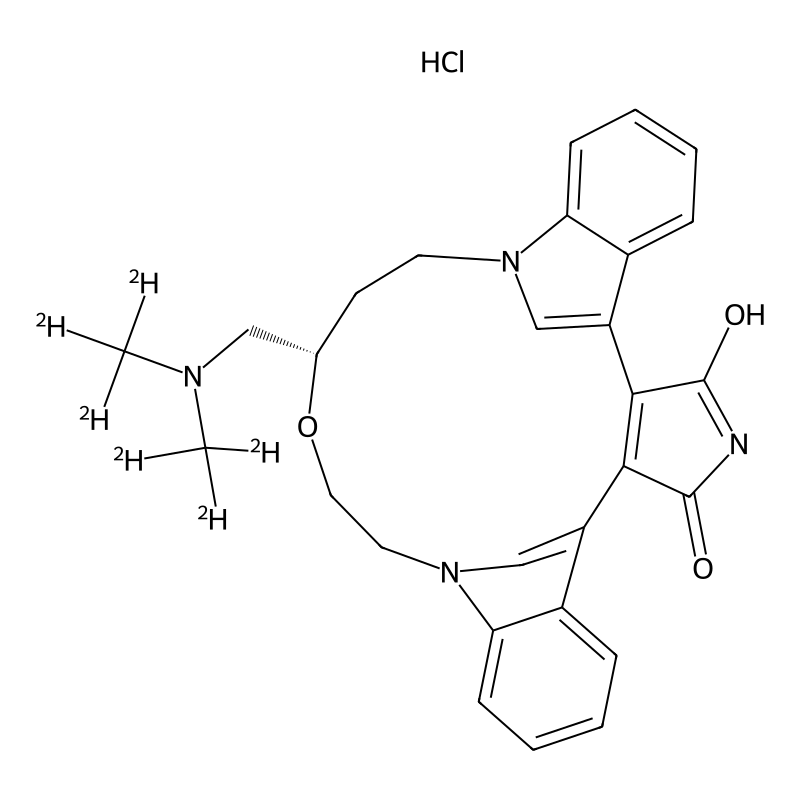

Ruboxistaurin-d6 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Ruboxistaurin-d6 Hydrochloride is a deuterated derivative of Ruboxistaurin, a small molecule with potential therapeutic applications. While Ruboxistaurin itself has been investigated for its ability to inhibit protein kinase C (PKC) [], a family of enzymes involved in various cellular processes, Ruboxistaurin-d6 Hydrochloride serves as a research tool.

Isotopic Labeling for Pharmacokinetic Studies:

Ruboxistaurin-d6 Hydrochloride contains six deuterium atoms (d6) replacing hydrogen atoms in the parent molecule. This isotopic labeling allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of Ruboxistaurin in biological systems. Due to the slightly different mass of the molecule caused by the deuterium atoms, Ruboxistaurin-d6 Hydrochloride can be distinguished from the unlabeled Ruboxistaurin using mass spectrometry techniques. This distinction enables scientists to measure the concentration of the drug and its metabolites in tissues, blood, and other samples, providing valuable insights into its pharmacokinetic profile [].

In Vitro Studies:

Ruboxistaurin-d6 Hydrochloride can be used in cell-based assays to investigate the biological effects of PKC inhibition. Since its chemical properties are nearly identical to Ruboxistaurin, it can be used to study the mechanisms of action of the drug without introducing confounding factors related to its metabolism. Researchers can employ Ruboxistaurin-d6 Hydrochloride to explore the role of PKC in various cellular processes, such as cell proliferation, differentiation, and apoptosis [].

Reference Standard for Analytical Methods:

The high purity and well-defined structure of Ruboxistaurin-d6 Hydrochloride make it a suitable reference standard for developing and validating analytical methods used to quantify Ruboxistaurin. These methods are crucial for quality control purposes in pharmaceutical research and development [].

Ruboxistaurin-d6 Hydrochloride is a stable isotope-labeled compound derived from Ruboxistaurin, which is primarily known for its role as a selective inhibitor of protein kinase C beta. The molecular formula for Ruboxistaurin-d6 Hydrochloride is C28H29ClN4O3, and it has a CAS number of 1794767-04-6. This compound is notable for its application in research, particularly in studies involving diabetic retinopathy and other conditions where protein kinase C beta plays a significant role in pathological processes.

Ruboxistaurin acts by competitively inhibiting PKCβ, an enzyme involved in various cellular signaling pathways [, ]. By binding to the ATP-binding site of PKCβ, Ruboxistaurin prevents ATP (energy molecule) from binding and hinders enzyme activation. This inhibition can potentially modulate cellular processes like cell growth, survival, and inflammation, making it a target for therapeutic development [, ].

As Ruboxistaurin-d6 Hydrochloride is primarily a research compound, detailed safety information is not readily available. However, the non-deuterated Ruboxistaurin has shown no significant toxicity in animal studies at low doses []. It is advisable to handle the compound with standard laboratory precautions for unknown substances, including wearing gloves, eye protection, and working in a fume hood.

The specific synthetic routes may vary based on the desired purity and yield.

The biological activity of Ruboxistaurin-d6 Hydrochloride is closely related to its parent compound, Ruboxistaurin. It has been shown to improve retinal cell viability, which is particularly beneficial in conditions like diabetic retinopathy . The inhibition of protein kinase C beta can mitigate cellular stress responses and inflammation, potentially leading to improved outcomes in various diseases characterized by these pathways.

The synthesis of Ruboxistaurin-d6 Hydrochloride generally involves isotopic labeling techniques that introduce deuterium into the molecular structure. The synthesis process typically includes:

- Starting Materials: Utilizing precursors that can be modified to incorporate deuterium.

- Reactions: Employing

Ruboxistaurin-d6 Hydrochloride has several applications in biomedical research:

- Diabetic Retinopathy Studies: Used to investigate the effects of protein kinase C beta inhibition on retinal health.

- Cell Signaling Research: Serves as a tool for studying cellular signaling pathways influenced by protein kinase C beta.

- Pharmacokinetic Studies: The stable isotope labeling allows for tracking and quantifying the compound's behavior in biological systems.

Interaction studies involving Ruboxistaurin-d6 Hydrochloride focus on its effects on various cellular pathways. It has been observed to interact with multiple signaling molecules involved in inflammation and cell growth regulation. These studies are crucial for understanding how Ruboxistaurin-d6 Hydrochloride can modulate pathological processes associated with diseases such as diabetes and cancer.

Ruboxistaurin-d6 Hydrochloride shares similarities with several other compounds that also act as protein kinase inhibitors. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ruboxistaurin | Selective PKC beta inhibitor | Focused on diabetic retinopathy |

| LY333531 | Selective PKC beta inhibitor | Parent compound of Ruboxistaurin |

| Staurosporine | Broad-spectrum PKC inhibitor | Non-selective; affects multiple PKC isoforms |

| Gö 6983 | Non-selective PKC inhibitor | Used in various cancer studies |

Ruboxistaurin-d6 Hydrochloride is unique due to its stable isotope labeling, which facilitates detailed pharmacokinetic studies not easily achievable with other compounds.

Synthetic Routes Overview

Ruboxistaurin-d6 Hydrochloride represents a deuterated derivative of ruboxistaurin, a selective protein kinase C beta inhibitor. The synthesis of this isotopically labeled compound requires sophisticated methodologies that incorporate deuterium atoms while maintaining the complex macrocyclic bisindolylmaleimide structure. The synthetic strategy involves multiple key transformations, including carbohydrate chemistry, oxidative cleavage reactions, deuteration techniques, and macrocyclization processes [1] [2].

The primary synthetic route follows a convergent approach utilizing L-2-deoxyribose as the chiral starting material. This pathway was originally developed for the parent compound ruboxistaurin and has been adapted to incorporate deuterium labeling at specific positions. The methodology demonstrates remarkable efficiency, with the overall synthesis proceeding through well-defined intermediates that can be isolated and characterized at each stage [1] [3].

L-2-Deoxyribose-Based Synthesis Pathway

Preparation of L-2-Deoxyribose 1-Cyano-3,4-Dibenzoate

The synthesis commences with the protection of L-2-deoxyribose to form the corresponding 1-cyano-3,4-dibenzoate derivative. This critical protection step involves the selective reaction of the deoxyribose substrate with benzoyl chloride in the presence of pyridine as both solvent and base [1] . The reaction proceeds under carefully controlled conditions at 0°C for approximately 4 hours, yielding the protected intermediate in 92% yield.

The formation of this protected intermediate serves multiple purposes: it stabilizes the reactive aldehyde functionality through cyanohydrin formation, provides regioselective protection of the 3,4-diol system, and establishes the proper stereochemical configuration required for subsequent transformations. The 1-α anomer is selectively isolated in solid form, demonstrating the inherent stereoselectivity of this protection strategy [1] [5].

Deprotection to 1-Cyano L-2-Deoxyribose

The subsequent deprotection step involves treatment of the protected deoxyribose derivative with ammonia solution in methanol. This reaction proceeds under mild conditions at room temperature, with the progress easily monitored by the gradual dissolution of the starting material, which exhibits limited solubility in methanol in contrast to the more soluble deprotected product [1].

The cis-protected diol system undergoes selective deprotection while maintaining the cyano group, providing access to the free diol functionality required for the subsequent oxidative cleavage step. This transformation demonstrates excellent chemoselectivity, avoiding unwanted side reactions that could compromise the integrity of the carbohydrate framework [1] [5].

Oxidative Cleaving Processes

The oxidative cleavage represents a pivotal transformation in the synthetic sequence, converting the vicinal diol system into the corresponding dialdehyde intermediate. This reaction employs sodium periodate (NaIO₄) as the oxidizing agent, which selectively cleaves carbon-carbon bonds in 1,2-diol systems through formation of a cyclic periodate ester intermediate [1] [6] [7].

Sodium periodate operates through a well-established mechanism involving initial formation of a five-membered cyclic periodate ester, followed by rearrangement and cleavage to generate two carbonyl groups [7] [8]. The reaction proceeds under mild aqueous conditions at room temperature, making it particularly suitable for sensitive carbohydrate substrates. The resulting bis-aldehyde intermediate undergoes immediate reduction with sodium borohydride (NaBH₄) to provide the corresponding diol product [1].

The periodate cleavage methodology offers several advantages over alternative oxidative cleavage techniques such as ozonolysis. These include milder reaction conditions, excellent functional group tolerance, and the absence of potentially hazardous ozone gas [6] [9]. The reaction demonstrates high efficiency and selectivity, providing a reliable method for carbon-carbon bond cleavage in complex synthetic intermediates [10] [11].

Formation of Methanesulfonic Acid Intermediates

The conversion of the diol intermediate to the corresponding bis-mesylate represents a crucial activation step that introduces excellent leaving groups for subsequent nucleophilic substitution reactions. This transformation employs methanesulfonyl chloride in the presence of triethylamine as base, conducted in dichloromethane solvent at 0°C [1] [12] [13].

The mesylation reaction proceeds through nucleophilic attack of the alcohol oxygen on the sulfur center of methanesulfonyl chloride, displacing chloride ion and forming the sulfonate ester linkage [13] [14]. The use of triethylamine serves multiple purposes: neutralizing the hydrochloric acid byproduct, activating the alcohol nucleophile through deprotonation, and providing a non-nucleophilic base that does not interfere with the desired transformation [15] [16].

The resulting methanesulfonic acid (S)-3-cyano-3-(2-methanesulfonyloxyethoxy)-propyl ester serves as an excellent electrophile for the subsequent coupling reaction with bisindolylmaleimide nucleophiles. Methanesulfonate esters are particularly valuable as leaving groups due to their stability under reaction conditions and their ability to undergo substitution reactions with retention or inversion of stereochemistry depending on the mechanism [14] [17].

Deuteration Strategies

Isotopic Labeling Techniques

The incorporation of deuterium atoms into the ruboxistaurin framework requires sophisticated isotopic labeling strategies that maintain the integrity of the complex molecular architecture while achieving high levels of deuterium incorporation. Multiple approaches have been developed for deuterium labeling, each offering distinct advantages depending on the target positions and desired level of incorporation [18] [19] [20].

Heavy water (D₂O) represents the most economical and widely available deuterium source, serving as the foundation for most deuteration strategies [21] [22]. The use of D₂O in hydrogen-deuterium exchange reactions provides access to deuterated compounds through catalytic processes that replace protium with deuterium under controlled conditions [23] [20]. These reactions typically require metal catalysts such as palladium on carbon, elevated temperatures, and careful control of reaction atmospheres to prevent back-exchange [23].

Deuterium gas (D₂) offers an alternative approach that often provides higher levels of deuterium incorporation, with reported efficiencies ranging from 80-99% [24] [21]. This methodology typically employs heterogeneous catalysis using supported metal catalysts and can be conducted under mild conditions in specialized reaction vessels designed to handle deuterium gas safely [24] [23].

Selective Deuteration Methods

Selective deuteration techniques enable precise control over the positions where deuterium atoms are incorporated, allowing for the preparation of specifically labeled isotopomers required for mechanistic studies and metabolite tracking applications [25] [26] [27]. These methodologies often employ directing group strategies or substrate-controlled selectivity to achieve site-specific labeling.

Electrochemical deuteration represents an emerging technology that offers several advantages over traditional thermal methods [24] [28]. This approach operates under ambient pressure and room temperature conditions, avoiding the high temperatures and pressures typically associated with deuterium gas reactions. The electrochemical method generates deuterium species in situ through electrolysis of D₂O, providing a continuous source of reactive deuterium equivalents [24].

Photocatalytic and HAT (Hydrogen Atom Transfer) catalysis methods have emerged as powerful tools for selective C(sp³)-H deuteration [27]. These approaches enable the deuteration of unactivated carbon-hydrogen bonds using D₂O as the sole deuterium source, providing access to multiply deuterated products with excellent functional group tolerance [27].

Coupling with Bisindolylmaleimide Moieties

The coupling of the activated methanesulfonate intermediate with bisindolylmaleimide precursors represents the key bond-forming reaction that establishes the macrocyclic framework of ruboxistaurin-d6 hydrochloride. This transformation employs cesium carbonate as base in dimethylformamide (DMF) solvent, providing the nucleophilic indole nitrogen atoms required for the cyclization process [1].

The bisindolylmaleimide coupling partners can be prepared through several established methodologies, including the reaction of indole-3-acetamides with methyl indolyl-3-glyoxylates using potassium tert-butoxide in tetrahydrofuran [29] [30]. This approach provides bisindolylmaleimides in excellent yields (84-100%) and tolerates a variety of functional groups including alkyl, hydroxyl, dimethylamino, and trityl substituents [29].

Alternative approaches to bisindolylmaleimide synthesis include palladium-catalyzed oxidative coupling reactions [31] [32], Suzuki cross-coupling methodologies [33] [34], and condensation reactions involving indole-3-acetic acid derivatives [33]. Each method offers distinct advantages in terms of substrate scope, reaction conditions, and product yields [35] [33].

Final Synthetic Steps and Purification

The completion of the ruboxistaurin-d6 hydrochloride synthesis involves several critical transformations including cyano group reduction, N-methylation, and imide formation. The cyano group undergoes hydrogenation to the primary amine using standard catalytic conditions, followed by reductive dimethylation with formic acid to install the dimethylamino functionality [1].

The maleimide hydrolysis to the corresponding anhydride is achieved using ethanolic potassium hydroxide, followed by treatment with an appropriate amine source to regenerate the imide functionality [1]. These final transformations require careful optimization to avoid degradation of the sensitive macrocyclic framework while achieving the desired chemical modifications.

Purification methodologies for ruboxistaurin-d6 hydrochloride typically involve a combination of chromatographic techniques and crystallization procedures. The compound can be isolated in high purity (>97%) through crystallization from dimethylformamide/methanol mixtures, avoiding the need for extensive chromatographic purification [36]. The final product is typically obtained as the hydrochloride salt to enhance stability and handling properties [37] [38].

Alternative Synthetic Approaches

Several alternative synthetic routes to ruboxistaurin and related bisindolylmaleimide structures have been reported, offering different advantages in terms of efficiency, scalability, and functional group tolerance. The glycerol-approach represents one of the most widely investigated alternatives, utilizing glycerol derivatives as starting materials for the construction of the linker region [1].

Macrocyclization strategies have been extensively studied, with approaches involving both "northern" and "southern" district cyclization patterns [39] [40]. Ring-closing metathesis (RCM) methodologies have proven successful for the construction of larger macrocyclic systems (six to ten atom tethers), while smaller ring systems often encounter significant ring strain that precludes efficient cyclization [39].

Protecting group variations offer opportunities to modify the synthetic sequence and potentially improve overall efficiency. Alternative protecting groups such as benzyl, trityl, or silyl ethers can provide enhanced selectivity and easier deprotection conditions compared to the standard benzoyl protection [39]. The choice of protecting group strategy must balance considerations of selectivity, stability, and compatibility with subsequent reaction conditions.

Dates

Explore Compound Types